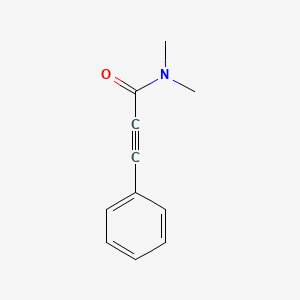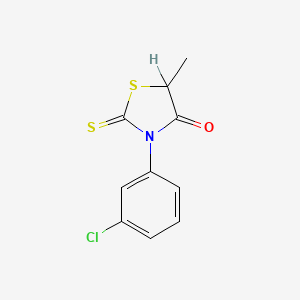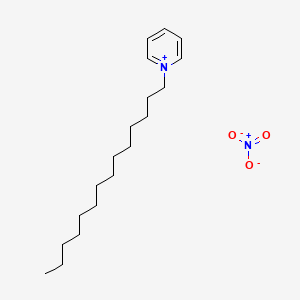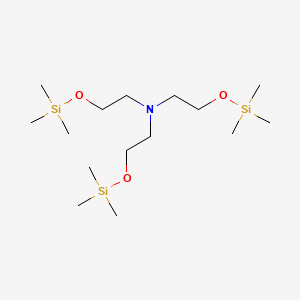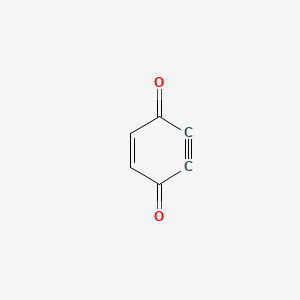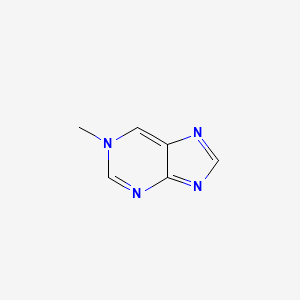
1-methyl-1H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1H-purine is a heterocyclic aromatic organic compound that belongs to the purine family. Purines are nitrogen-containing heterocycles that play a crucial role in various biological processes. This compound is structurally characterized by a fused pyrimidine and imidazole ring, making it a significant compound in both organic chemistry and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-purine can be synthesized through several methods. One common approach involves the methylation of purine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-1H-purine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
- Oxidation of this compound can produce 1-methyl-6-oxo-1H-purine.
- Reduction can yield 1-methyl-1,2-dihydro-1H-purine.
- Substitution reactions can introduce various substituents, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-1H-purine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to nucleic acids and enzyme interactions.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-methyl-1H-purine involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. For instance, it may inhibit purine nucleoside phosphorylase, affecting nucleotide metabolism. The compound’s effects are mediated through binding to active sites on target proteins, altering their function and activity.
Comparación Con Compuestos Similares
Purine: The parent compound of 1-methyl-1H-purine, lacking the methyl group.
Adenine: A purine derivative with an amino group at the 6-position.
Guanine: Another purine derivative with an amino group at the 2-position and a keto group at the 6-position.
Uniqueness: this compound is unique due to its specific methylation, which can influence its chemical reactivity and biological activity. The presence of the methyl group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from other purine derivatives.
Propiedades
Número CAS |
21802-40-4 |
|---|---|
Fórmula molecular |
C6H6N4 |
Peso molecular |
134.14 g/mol |
Nombre IUPAC |
1-methylpurine |
InChI |
InChI=1S/C6H6N4/c1-10-2-5-6(9-4-10)8-3-7-5/h2-4H,1H3 |
Clave InChI |
HOQHWHPHNGJCIX-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C2C(=NC=N2)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[4.2.0]oct-7-en-2-one](/img/structure/B14704312.png)
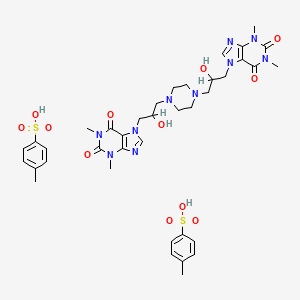
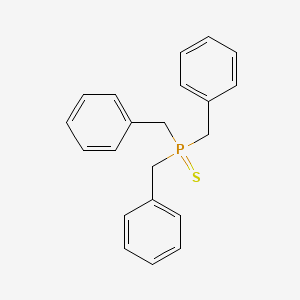
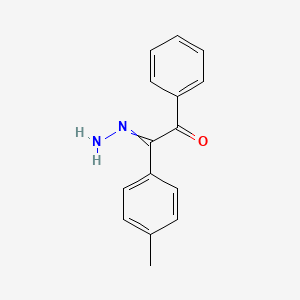
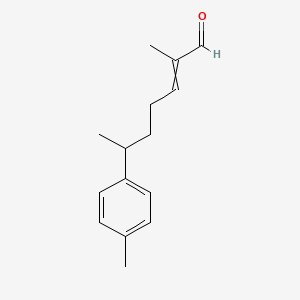

![6-Methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14704378.png)
